N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide
Description
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-4-pyrazol-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-16(20-12-3-2-11-10-18-21-14(11)8-12)15-9-13(4-6-17-15)22-7-1-5-19-22/h1-10H,(H,18,21)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYNLHRSLGIDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Core Fragment Assembly
Suzuki-Miyaura Coupling for Pyrazole-Indazole Linkage
The 6-(1H-pyrazol-4-yl)-1H-indazole scaffold is constructed via Suzuki-Miyaura coupling between 6-bromo-1H-indazole and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Wang et al. achieved this using Pd(dppf)Cl₂·CH₂Cl₂ in a 1,4-dioxane/water system with Cs₂CO₃ as base, yielding intermediates at 100°C over 3 hours. Microwave-assisted protocols (150°C, 15–30 minutes) with Pd(PPh₃)₂Cl₂ and K₂CO₃ in acetonitrile/water further optimized coupling efficiency.
Table 1: Comparative Suzuki-Miyaura Reaction Conditions
Functionalization of Picolinic Acid
4-(1H-Pyrazol-1-yl)picolinic acid is synthesized via nucleophilic aromatic substitution or direct coupling. Halogenation of picolinic acid at the 4-position (e.g., 4-bromopicolinic acid) precedes coupling with 1H-pyrazole using CuI and L-proline in DMSO at 120°C. Alternative routes employ Pd-catalyzed amination with pyrazole derivatives under inert atmospheres.
Amide Bond Formation: Final Step Assembly
Carbodiimide-Mediated Coupling
The terminal amide bond between 1H-indazol-6-amine and 4-(1H-pyrazol-1-yl)picolinic acid is formed using HATU or DCC/HOBt in anhydrous DMF. Wang et al. reported yields >85% when coupling 6-bromo-3-arylamine-1H-indazoles with activated picolinic acid esters. Critical parameters include:
- Stoichiometry : 1.2 equiv of carboxylic acid to amine.
- Base : DIPEA (3 equiv) for optimal deprotonation.
- Reaction Time : 12–24 hours at room temperature.
One-Pot Sequential Coupling
Recent advances describe tandem Suzuki-amide coupling in a single reactor. For example, after Suzuki-Miyaura coupling of 6-bromoindazole, in situ activation of the picolinic acid with EDCI enables direct amidation without intermediate isolation. This method reduces purification steps but requires stringent moisture control.
Optimization of Reaction Conditions
Analytical Characterization and Purity Control
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or indazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide is characterized by its unique structural components, which include an indazole moiety, a pyrazole ring, and a picolinamide backbone. The combination of these elements contributes to its potential biological activities.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives containing indazole and pyrazole rings have shown significant inhibitory effects on various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of similar compounds on breast cancer cells, demonstrating that certain derivatives significantly inhibited cell proliferation through apoptosis induction. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against bacteria and fungi.
Research Findings:
In a study assessing the antimicrobial efficacy of various picolinamide derivatives, this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .
Enzyme Inhibition
Research indicates that this compound may serve as an inhibitor for specific enzymes involved in disease pathways.
Example:
A related compound was found to inhibit monoamine oxidases (MAOs), which are implicated in neurological disorders. This suggests that this compound could potentially be developed for treating conditions such as depression or neurodegenerative diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of N-(1H-Indazol-6-yl)-4-(1H-Pyrazol-1-yl)Picolinamide and Analogs
Physicochemical and Pharmacological Properties
- Solubility and Bioavailability : The target compound’s amide and pyrazole groups may enhance solubility compared to purely aromatic analogs like Compound 2, which lacks polar substituents.
- Binding Affinity : Indazole derivatives often exhibit stronger kinase inhibition than pyrazolopyrimidines due to improved π-π stacking and hydrogen bonding. For example, Compound 3’s hydrazine group may confer flexibility but reduce target specificity compared to the rigid amide linkage in the target compound .
- Metabolic Stability : Pyrazole-containing compounds generally show higher metabolic stability than pyrimidine derivatives, as seen in preclinical studies of similar molecules .
Biological Activity
N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
This compound features both indazole and pyrazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions:
- Formation of Indazole Moiety : Synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
- Formation of Pyrazole Moiety : Achieved through the reaction of hydrazines with 1,3-diketones.
- Coupling with Picolinamide : The final product is formed through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer-related pathways:
- BRAF(V600E) Inhibition : Pyrazole derivatives have shown promising results in inhibiting BRAF(V600E), a common mutation in melanoma .
- Synergistic Effects with Chemotherapy : In vitro studies demonstrated that combining pyrazole derivatives with doxorubicin enhances cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential for combination therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antifungal Activity : A series of pyrazole carboxamide derivatives were tested against phytopathogenic fungi, revealing moderate to excellent antifungal activity .
- Mechanism of Action : The antimicrobial effects are believed to be linked to the disruption of bacterial cell membranes, leading to cell lysis .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways critical for tumor growth or infection resistance .
Study 1: Antitumor Activity
A study evaluated the effects of this compound on tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
In another study focusing on its antifungal properties, the compound demonstrated effective inhibition against multiple strains of pathogenic fungi, outperforming several standard antifungal agents.
Q & A
Q. What are the primary synthetic routes for N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide, and how can reaction yields be optimized?
The compound is typically synthesized via coupling reactions between functionalized indazole and pyrazole-picolinamide precursors. Key steps include:
- Mannich reactions for introducing substituents on the indazole core .
- Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the pyrazole-picolinamide moiety .
Yield optimization involves: - Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product from byproducts .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Structural validation requires:
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Kinase inhibition assays : Use ELISA-based or fluorescence resonance energy transfer (FRET) assays to measure inhibition of VEGFR-2 (IC₅₀ values < 100 nM reported in related indazole-pyrazole derivatives) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116 or HepG2) to identify selective toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyridine ring to enhance binding to hydrophobic kinase pockets .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2’s ATP-binding domain (validate with mutational studies on residues like Lys868 or Asp1046) .
Q. What strategies address poor aqueous solubility during in vivo testing?
Q. How should researchers resolve contradictions between enzyme inhibition and cellular activity data?
Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?
Q. How can researchers assess selectivity against related kinases (e.g., FGFR or PDGFR)?
Q. What methodologies validate stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
